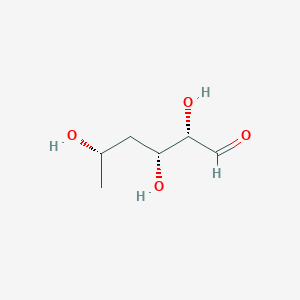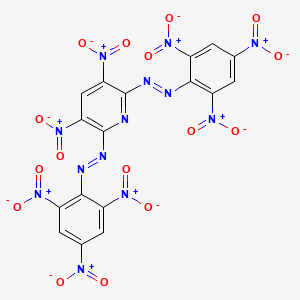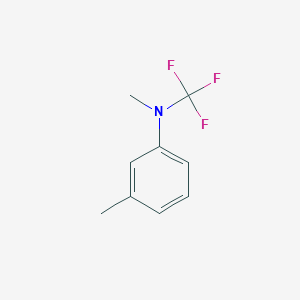
2-Iodo-3-methyl-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6F3IO and a molecular weight of 302.03 g/mol . It is a solid, typically appearing as a colorless or white crystalline substance . This compound is known for its unique chemical structure, which includes iodine, methyl, and trifluoromethyl groups attached to a phenol ring.
Vorbereitungsmethoden
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol typically involves the following steps :
Reaction of 3-iodotoluene with trifluoroacetic acid: This step produces 3-iodo-5-(trifluoromethyl)benzyl alcohol.
Reaction of 3-iodo-5-(trifluoromethyl)benzyl alcohol with sodium hydride: This step yields this compound.
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is commonly used in laboratory settings.
Analyse Chemischer Reaktionen
2-Iodo-3-methyl-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methyl-5-(trifluoromethyl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol is primarily related to its ability to undergo various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-3-methyl-5-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-Iodo-5-(trifluoromethyl)phenol: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-3-methylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Iodo-3-methyl-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenol ring, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical and biological properties .
Eigenschaften
Molekularformel |
C8H6F3IO |
|---|---|
Molekulargewicht |
302.03 g/mol |
IUPAC-Name |
2-iodo-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3 |
InChI-Schlüssel |
ZWLIZCSTDUPRKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1I)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)










